1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
CAS No.: 1260665-51-7
Cat. No.: VC0167220
Molecular Formula: C7H5N3O
Molecular Weight: 147.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260665-51-7 |
|---|---|
| Molecular Formula | C7H5N3O |
| Molecular Weight | 147.137 |
| IUPAC Name | 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
| Standard InChI | InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |
| Standard InChI Key | NJECHCNAUQPZMJ-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=NNC2=C1C=O |
Introduction
Chemical Properties and Structural Characteristics
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde consists of a fused ring system with pyrazole and pyridine moieties, bearing a carboxaldehyde group at the 7-position. This structure contributes to its potential applications as an intermediate in the synthesis of more complex molecules and as a scaffold for pharmaceutical development .
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
| Identifier Type | Value |
|---|---|
| CAS Number | 1260665-51-7 |
| PubChem CID | 70700587 |
| IUPAC Name | 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |
| InChI | InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |
| InChIKey | NJECHCNAUQPZMJ-UHFFFAOYSA-N |
| SMILES | O=Cc1ccnc2cn[nH]c12 |
| MDL Number | MFCD18250822 |
Physical and Chemical Properties
The molecular structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde features important properties that influence its chemical behavior and applications in synthesis.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H5N3O |
| Molecular Weight | 147.13 g/mol |
| Appearance | Solid (based on similar compounds) |
| Functional Groups | Carboxaldehyde, Pyrazole, Pyridine |
| Ring System | Fused bicyclic heterocycle |
The compound's structural characteristics allow for various substitution patterns, which can significantly influence its chemical properties, including solubility and reactivity . The presence of the reactive carboxaldehyde group makes this compound particularly useful as a building block in synthetic chemistry.
Synthesis Methods
Several approaches have been developed for the synthesis of pyrazolo[4,3-b]pyridine derivatives, which can be adapted for the preparation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Copper-Mediated Synthesis
One significant method involves copper-mediated intramolecular C-N cross-coupling of primary allylamines. This approach, developed by Nayak and Batra, offers an effective route to synthesize substituted pyrazolo[4,3-b]pyridines .
The general procedure involves:
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Preparation of 4-iodopyrazolecarbaldehydes
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Synthesis of Morita-Baylis-Hillman (MBH) adducts
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Formation of MBH acetates
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Generation of primary allylamines
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Copper-mediated intramolecular C-N cross-coupling
This method is particularly valuable for creating a variety of substituted derivatives with potential pharmaceutical applications .
SNAr and Modified Japp-Klingemann Reaction Approach
A more recent and efficient approach uses readily available 2-chloro-3-nitropyridines as starting materials. This method involves a sequence of SNAr (nucleophilic aromatic substitution) and modified Japp-Klingemann reactions .
The synthetic route proceeds through:
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Conversion of 2-chloro-3-nitropyridines to pyridinyl keto esters through SNAr
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Utilization of stable arenediazonium tosylates for azo-coupling
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A one-pot procedure combining azo-coupling, deacylation, and pyrazole ring annulation
This protocol offers several advantages, including operational simplicity and efficiency. An interesting feature of this method is the observation of an unusual rearrangement involving C-N-migration of the acetyl group, for which a plausible mechanism has been proposed based on isolated intermediates and NMR experiments .
Retrosynthetic Analysis for Pyrazolo[4,3-b]pyridines
Research has established a retrosynthetic scheme specifically for pyrazolo[4,3-b]pyridines containing electron-withdrawing groups. The target molecules are synthesized via intramolecular nucleophilic substitution of the nitro group (SNAr) with anions of hydrazones, which are prepared using the Japp-Klingemann reaction .
This approach is particularly valuable because it utilizes readily available starting materials and can be extended to the synthesis of various derivatives including those with a carboxaldehyde group at the 7-position.
Applications in Research and Development
The unique structural features of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde make it valuable for various applications in chemical and pharmaceutical research.
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex molecules. The presence of the reactive carboxaldehyde group allows for various transformations, including:
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Condensation reactions with amines to form imines
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Reduction to alcohols
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Oxidation to carboxylic acids
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Aldol condensations
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Wittig reactions to form alkenes
These transformations enable the creation of diverse libraries of compounds for structure-activity relationship studies in drug discovery .
Pharmaceutical Research
Compounds containing the pyrazolo[4,3-b]pyridine scaffold have shown promising biological activities, making them candidates for pharmaceutical research. The presence of the pyrazole and pyridine moieties suggests potential interaction with various biological targets, including enzymes and receptors .
Research in this area focuses on:
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Developing structure-activity relationships
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Optimizing synthetic routes for efficient scale-up
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Exploring potential therapeutic applications
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Investigating biological activities of derivatives
Structural Studies
The compound's unique structural features have made it a subject of interest for crystallography and spectroscopic studies. These studies provide valuable information about bond lengths, angles, and electronic distribution, which can guide the design of derivatives with enhanced properties or specific functions .
| Supplier Reference | Purity | Delivery Time | Status |
|---|---|---|---|
| IN-DA000R0H | Not specified | April 21, 2025 | Available |
| 54-OR305632 | Not specified | April 28, 2025 | Available |
| 3D-KAC66551 | Min. 95% | Not applicable | Discontinued |
The compound is manufactured by companies including Apollo Scientific (United Kingdom) and is available in various package sizes, though specific pricing information typically requires direct inquiry with suppliers .
Related Compounds and Derivatives
Understanding the relationship between 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and structurally similar compounds provides insight into its chemical behavior and potential applications.
Structural Analogues
A notable structural analogue is 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid (C7H5N3O2), which contains a carboxylic acid group instead of the carboxaldehyde. This compound has its own unique properties and applications in research .
Other related compounds include:
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Substituted pyrazolo[4,3-b]pyridines with various functional groups
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Compounds with different substitution patterns on the pyrazole or pyridine rings
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Isomeric structures with altered positions of nitrogen atoms or functional groups
Derivative Development
The development of derivatives based on the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde scaffold focuses on:
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Introduction of substituents to modulate properties and activities
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Formation of condensation products with various amines
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Reduction or oxidation of the carboxaldehyde group
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Modification of the pyrazole N-H to create N-substituted variants
These modifications can significantly alter the compound's physical, chemical, and biological properties, leading to derivatives with enhanced or specialized functions.
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